Globotriaose GEL
Description
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-4Galβ1-4Glc-Spacer-Bead |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Gb3 with Structurally or Functionally Related Compounds
Structural and Functional Comparison Table
Key Research Findings
Toxin Neutralization Mechanisms
Gb3 outperforms lactose-based compounds in neutralizing Shiga toxins. Synthetic polymers incorporating Gb3 (e.g., sugar-amino acid hybrids) exhibit 10-fold higher toxin inhibition compared to lactose analogs due to optimized multivalent interactions with toxin binding sites 1 and 2 . In contrast, lactose requires multimerization (e.g., dendrimers) to achieve moderate neutralization, as its monovalent affinity for Shiga toxins is weak .
Role in Cell Adhesion
Gb3 and GM3 exhibit opposing roles in E-selectin-mediated adhesion. GM3 is a well-documented E-selectin ligand on breast cancer cells, facilitating metastasis . Conversely, GalNAc-α-O-benzyl-induced Gb3 accumulation correlates with reduced static binding to E-selectin, likely due to GM3 depletion . This suggests Gb3 may indirectly suppress adhesion by displacing GM3 in membrane microdomains.
Membrane Conformation and Cholesterol Dependence
Gb3’s functional versatility is influenced by membrane cholesterol content. High cholesterol promotes a parallel orientation of Gb3 along the membrane surface, favoring Shiga toxin binding at site 2.
Critical Considerations and Unresolved Questions
Regulatory Cross-Talk Between GSLs : The inverse relationship between Gb3 and GM3 levels under GalNAc-α-O-benzyl treatment raises questions about shared biosynthetic regulators. Whether Gb3 directly inhibits GM3 synthesis or competes for membrane localization remains unclear .
Site-Specific Toxin Binding : While Gb3 multimers effectively block Shiga toxin cytotoxicity, the biological relevance of site 3 binding (obstructed in some toxin isoforms) requires further study .
Therapeutic Potential: Gb3-based synthetic polymers show promise in toxin neutralization, but their pharmacokinetics and stability in vivo are underexplored compared to lactose analogs .
Preparation Methods
Glycosyl Iodide Formation
β-D-Lactose octaacetate (5β) was treated with trimethylsilyl iodide (TMSI) in anhydrous chloroform at 70°C under microwave irradiation for 20 minutes. This step generated the α-iodide intermediate (6β) with complete stereochemical retention, confirmed by ¹H NMR (δ = 5.67 ppm, J = 5.1 Hz for the anomeric proton).
TMO-Mediated Coupling
The iodide intermediate was reacted with TMO (1.5 equivalents) and iodine (1.0 equivalent) under microwave conditions (70°C, 20 minutes) to yield the TMO-orthoester adduct (7). Deprotection via Zemplén transesterification (NaOMe/MeOH) afforded globotriaose with an overall yield of 57%.
Table 1: Optimization of TMO Addition Reaction
| Per-O-Ac Sugar | TMSI (equiv) | Time (min) | Yield (%) |
|---|---|---|---|
| β-Lactose | 1.2 | 20 | 57 |
| β-Glucose | 1.2 | 25 | 62 |
| α-Galactose | 1.5 | 30 | 48 |
Purification and Characterization
Crude globotriaose was purified using flash chromatography (ethyl acetate/hexane, 1:1) and analyzed by:
-
¹³C NMR : Key signals at δ 103.4 (C-1 of α-Gal), 79.8 (C-4 of β-Gal), and 72.1 ppm (C-4 of Glc).
-
HPAEC-PAD : Retention time of 12.7 minutes, matching commercial standards.
Formulation of Globotriaose-Embedded Agarose Gels
| Agarose (%) | Globotriaose (mg/mL) | Buffer | Application |
|---|---|---|---|
| 1.0 | 0.1 | 0.5× TBE | Affinity assays |
| 1.5 | 0.2 | Tris-acetate | Pathogen binding |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and characterizing globotriaose (Galα4Galβ4Glc) in complex biological samples?
- Methodological Answer : Mass spectrometry (MS) with collision-induced dissociation (CID) is a gold standard. For example, precursor ions at m/z 503 generate C-type fragment ion series (e.g., C1 at m/z 179, C2 at m/z 341) to confirm the Hex-Hex-Hex sequence, while 0,2A2 fragments (m/z 281) validate 4-substitution patterns . Pair this with gel electrophoresis (e.g., agarose gels) for preliminary separation, ensuring raw, uncropped gel images are archived to support reproducibility .
Q. How should researchers design controls for gel electrophoresis experiments involving globotriaose-containing glycoconjugates?
- Methodological Answer :
- Run all samples and controls (e.g., negative controls without enzymatic treatment, molecular weight markers) on the same gel to minimize inter-gel variability .
- Use standardized buffers (e.g., TAE) and document reagent concentrations, running times, and voltage settings to enable replication .
- Include a "no-template" control to rule out contamination in DNA/RNA-associated studies .
Q. What statistical approaches are critical for quantifying uncertainties in gel electrophoresis data?
- Methodological Answer :
- Calculate standard deviations and confidence intervals for band intensity measurements using software like ImageJ.
- Apply regression analysis to correlate band migration distances with molecular weights, ensuring R² > 0.98 for linearity .
- Report anomalies (e.g., smearing, unexpected bands) transparently, as omitting inconsistent data violates ethical reporting standards .
Advanced Research Questions
Q. How can contradictions between mass spectrometry (MS) and gel electrophoresis results for globotriaose be resolved?
- Methodological Answer :
- Step 1 : Re-examine raw data. MS false positives may arise from isobaric interferences; re-analyze samples using higher-resolution MS/MS or orthogonal techniques like NMR .
- Step 2 : Verify gel loading consistency. Cross-check sample preparation logs (e.g., dye-to-sample ratios, buffer pH) to rule out loading errors .
- Step 3 : Use spike-in controls (e.g., synthetic globotriaose analogs) to confirm detection limits of both methods .
Q. What strategies improve the reproducibility of globotriaose quantification in heterogenous biological matrices?
- Methodological Answer :
- Normalization : Use internal standards (e.g., stable isotope-labeled globotriaose) for MS-based workflows .
- Blinding : Assign blinded codes to samples during gel analysis to reduce observer bias .
- Metadata Annotation : Adopt the Gel Electrophoresis Markup Language (GelML) to standardize data formats and ensure interoperability across labs .
Q. How can researchers address low signal-to-noise ratios in MS detection of globotriaose?
- Methodological Answer :
- Pre-fractionation : Enrich glycoconjugates using lectin affinity chromatography prior to MS .
- Ionization Optimization : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance ionizability of globotriaose.
- Data-Independent Acquisition (DIA) : Use SWATH-MS to capture fragment ions of all precursors, reducing reliance on predefined m/z windows .
Ethical and Reporting Standards
Q. What are the minimum data accessibility requirements for publishing globotriaose-related findings?
- Answer :
- Deposit raw gel images, MS spectra, and sample preparation protocols in public repositories (e.g., ProteomeXchange, Figshare).
- For gels, provide uncropped, unprocessed images with lane annotations and molecular weight markers visible .
- Disclose all post-processing steps (e.g., background subtraction, contrast adjustments) to prevent misleading representations .
Q. How should researchers document failed experiments or non-reproducible results involving globotriaose?
- Answer :
- Publish negative results in dedicated journals (e.g., Journal of Negative Results) or as supplementary material.
- Detail troubleshooting steps (e.g., reagent lot variations, equipment calibration logs) to aid peer validation .
Future Directions
Q. What emerging technologies could overcome current limitations in globotriaose research?
- Answer :
- Single-Molecule Sequencing : Resolve structural isomers (e.g., α vs. β linkages) undetectable by conventional MS .
- Machine Learning : Train algorithms to predict globotriaose-protein interactions using existing glycomics databases .
- Microfluidics : Develop lab-on-a-chip systems for high-throughput screening of glycosylation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
